(2-Amino-4-fluorophenyl)methanol
Overview
Description
(2-Amino-4-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO It consists of a phenyl ring substituted with an amino group at the second position, a fluorine atom at the fourth position, and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4-fluorophenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct fluorination of (2-Amino-phenyl)methanol using a fluorinating agent like Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: (2-Amino-4-fluorophenyl)acetic acid.
Reduction: (2-Amino-4-fluorophenyl)methane.
Substitution: (2-Amino-4-methoxyphenyl)methanol.
Scientific Research Applications
(2-Amino-4-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-fluorophenyl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- (2-Amino-4-chlorophenyl)methanol
- (2-Amino-4-bromophenyl)methanol
- (2-Amino-4-methylphenyl)methanol
Comparison: (2-Amino-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound exhibits higher stability and reactivity in certain chemical reactions. Additionally, the fluorine atom enhances the compound’s ability to interact with biological targets, making it a valuable candidate for pharmaceutical research.
Properties
IUPAC Name |
(2-amino-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFGEIRYBKMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508535 | |
Record name | (2-Amino-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197783-88-3 | |
Record name | (2-Amino-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-4-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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